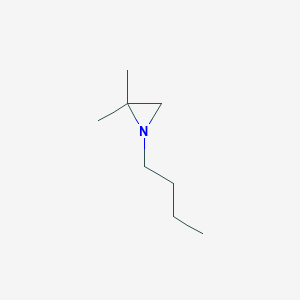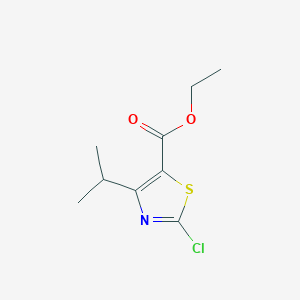![molecular formula C6H8S6 B13965730 2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- CAS No. 57274-64-3](/img/structure/B13965730.png)
2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8,9,10-Hexathiatricyclo[3311(3,7)]decane, 1-ethyl- is a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- typically involves the reaction of sulfur with appropriate organic precursors under controlled conditions. One common method involves the use of hexathiaadamantane as a starting material, which undergoes regioselective reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar principles to those used in laboratory settings, scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can participate in substitution reactions, where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic and mechanical properties.
Mecanismo De Acción
The mechanism of action of 2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that exert various effects, such as disrupting cellular processes or inhibiting enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6,8,9,10-Hexaoxa-1,3,5,7-tetraarsatricyclo[3.3.1.1(3,7)]decane: Contains oxygen and arsenic atoms instead of sulfur.
2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1,3,5,7-tetramethyl-: Similar structure but with methyl groups instead of an ethyl group
Uniqueness
The uniqueness of 2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl- lies in its specific substitution pattern and the presence of sulfur atoms, which confer distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
57274-64-3 |
|---|---|
Fórmula molecular |
C6H8S6 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
1-ethyl-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H8S6/c1-2-6-10-3-7-4(11-6)9-5(8-3)12-6/h3-5H,2H2,1H3 |
Clave InChI |
MZCIAMPGVFYPHD-UHFFFAOYSA-N |
SMILES canónico |
CCC12SC3SC(S1)SC(S3)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)



![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)


![(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)

